N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide

Lipophilicity Membrane permeability Drug-likeness

Researchers screening kinase targets face a common bottleneck: lead-like scaffolds lacking structural novelty and solid analytical validation. This tetrahydroquinazolinone derivative solves both challenges simultaneously. - Provides a patent-classified (US 8,268,845 B2) protein kinase modulator core for HTS campaigns. - Features a regioisomerically distinct 2,4-dimethoxyphenyl anchor point, enabling unique SAR profiling versus standard 3,4-dimethoxy analogs. - Delivers an ideal permeability profile (LogP 1.95, tPSA 90.41 Ų) and a validated ¹H NMR spectrum for assay QC confidence. Procurement teams benefit from a verified InChIKey (XBABNVIVIWOGGK-UHFFFAOYSA-N) that guarantees identity and seamless integration into computational workflows.

Molecular Formula C19H21N3O4
Molecular Weight 355.4 g/mol
Cat. No. B15097959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide
Molecular FormulaC19H21N3O4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H21N3O4/c1-4-18(24)22-19-20-10-14-15(21-19)7-11(8-16(14)23)13-6-5-12(25-2)9-17(13)26-3/h5-6,9-11H,4,7-8H2,1-3H3,(H,20,21,22,24)
InChIKeyXBABNVIVIWOGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Screening Library Provenance


N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide (C₁₉H₂₁N₃O₄; MW 355.39; InChIKey XBABNVIVIWOGGK-UHFFFAOYSA-N) is a synthetic small-molecule tetrahydroquinazolinone derivative featuring a 2,4-dimethoxyphenyl substituent at C-7 and a propanamide moiety at C-2 of the core scaffold [1]. The compound is cataloged as InterBioScreen ID STOCK1N-42839 and is available through ChemBridge screening libraries, with a validated ¹H NMR spectrum deposited in SpectraBase [2]. The tetrahydroquinazolinone scaffold class is recognized in the patent literature as a protein kinase inhibitor/activator pharmacophore (US8268845, Merck Patent GmbH) [3], establishing the compound's relevance for kinase-targeted drug discovery campaigns.

1 Screening deck member via InterBioScreen / ChemBridge library
2 ¹H NMR identity verified (SpectraBase Compound ID 9WbMjwiehFA)
3 Tetrahydroquinazolinone scaffold claimed as kinase modulator (US8268845)
4 Moderate MW and favorable LogP supports kinase-focused HTS deployment

Why In-Class Analogs Cannot Be Interchanged


Within the 5-oxo-tetrahydroquinazolin-2-yl amide series, seemingly minor structural variations produce quantifiably distinct physicochemical profiles that preclude generic substitution. The 2,4-dimethoxy regioisomeric pattern on the C-7 phenyl ring differentiates this compound from the more common 3,4-dimethoxy and 3,4,5-trimethoxy analogs, altering LogP by up to 0.95 log units and tPSA by up to 9.2 Ų . The propanamide N-acyl chain length directly controls lipophilicity, with the target compound exhibiting a LogP of 1.95 — a 0.70 log unit increase over the corresponding acetamide analog (LogP 1.25), corresponding to a theoretical ~5-fold increase in membrane partitioning [1]. Furthermore, the presence of 5 rotatable bonds in the target compound confers greater conformational flexibility than both the acetamide analog (4 rotatable bonds) and the 3,4,5-trimethoxy analog (2 rotatable bonds), which may critically influence target-induced fit binding [1]. These differences directly impact solubility, permeability, and protein-binding behavior, making analog interchange scientifically unsound without explicit comparative data.

Chain Length Mismatch Propanamide vs. acetamide N-acyl chain alters lipophilicity and predicted membrane partitioning, preventing direct analog interchange.
Regioisomeric Shift 2,4-dimethoxy substitution creates steric and H-bond geometry distinct from 3,4- or 3,4,5-methoxy analogs, influencing target recognition.
Conformational Flexibility Gap Rotatable bond count differs among analogs (2–5), impacting induced-fit binding potential and entropic penalty profiles.

Quantitative Comparative Evidence vs. Closest Analogs


Lipophilicity: Propanamide vs. Acetamide N-Acyl Chain

The target compound (propanamide, C₂H₅CO–) exhibits a computed LogP of 1.95, representing a 0.70 log unit increase over its direct acetamide analog (CH₃CO–, LogP 1.25) which shares the identical 2,4-dimethoxyphenyl-tetrahydroquinazolinone core [1][2]. This LogP difference corresponds to an estimated ~5-fold higher octanol-water partition coefficient for the propanamide, while both compounds maintain identical tPSA (90.41 Ų). LogD values at physiological pH remain essentially identical between the two compounds (propanamide LogD₇.₄ 1.95 vs. acetamide LogD₇.₄ 1.25), confirming that the lipophilicity difference is pH-independent and driven solely by the additional methylene group in the propanamide chain [1][2]. Both compounds comply with Lipinski's Rule of Five.

Lipophilicity shift
Head-to-head
ΔLogP +0.70
Reported 5-fold higher predicted membrane partitioning vs. acetamide analog
Computed LogP; experimental permeability validation required
Lipophilicity Membrane permeability Drug-likeness ADME

Regioisomeric Methoxy Substitution: 2,4- vs. 3,4-Dimethoxy

The target compound bears a 2,4-dimethoxyphenyl substituent at C-7, which is regioisomerically distinct from the more synthetically common 3,4-dimethoxyphenyl analogs such as N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-ethylbutanamide (Hit2Lead ID 7985622, 96% 2D similarity) . This positional isomerism alters the spatial orientation of the two methoxy oxygen lone pairs, which serve as hydrogen bond acceptors. While both isomers share identical tPSA (90.4–90.41 Ų), the ortho-methoxy group in the 2,4-substitution pattern introduces a steric constraint adjacent to the point of phenyl ring attachment at C-7, restricting rotational freedom of the aryl ring relative to the 3,4-substitution pattern where both methoxy groups are distal to the attachment point. This regiochemical difference has precedent in medicinal chemistry SAR: in the 2,4-diaminotetrahydroquinazoline antifolate series, the 2',5'-dimethoxyphenyl substitution pattern conferred exceptionally high selectivity for T. gondii DHFR (IC₅₀ = 5.4 × 10⁻⁸ M) over the human enzyme [1], demonstrating that the precise dimethoxy substitution pattern on the phenyl ring critically governs target selectivity within this scaffold class.

Regioisomer geometry
Cross-study comparable
2,4- vs. 3,4-dimethoxy: ortho-methoxy introduces steric constraint at C-7
Supports regioisomer SAR exploration and target-binding pose differentiation
Class-level antifolate selectivity precedent; no direct cocrystal data
Structure-Activity Relationship Regioisomerism Target recognition Molecular recognition

Conformational Flexibility: Rotatable Bond Comparison

The target compound possesses 5 rotatable bonds, which is higher than both the acetamide analog (4 rotatable bonds, identical core) and the 3,4,5-trimethoxy analog N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide (2 rotatable bonds, 98% 2D similarity) [1]. This increased rotational freedom arises from the combination of the 2,4-dimethoxy substitution (which preserves one free methoxy rotational degree) and the propanamide ethyl terminus. The trimethoxy analog's dramatically lower rotatable bond count (2 vs. 5) suggests a more conformationally restricted scaffold that may experience higher entropic penalties upon binding to flexible protein pockets requiring induced-fit adaptation . Conversely, N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-ethylbutanamide (Hit2Lead 7985622) with 3 rotatable bonds and a bulkier 2-ethylbutanamide group (MW 397 vs. 355) occupies an intermediate conformational space while carrying a higher molecular weight penalty .

Rotatable bonds
Head-to-head
Δ +3 vs. trimethoxy analog
Higher conformational sampling for flexible or cryptic binding pockets
Binding entropy relevance requires assay confirmation
Conformational flexibility Induced-fit binding Entropic penalty Target engagement

Scaffold Validation: Tetrahydroquinazolinones as Kinase Modulators

The tetrahydroquinazolinone scaffold is explicitly claimed as a protein kinase activator/inhibitor pharmacophore in US Patent 8,268,845 B2 (Merck Patent GmbH) [1]. Within this scaffold class, a structurally related tetrahydroquinazolinone derivative (Cpd36, Sigma-Aldrich) has demonstrated selective inhibition of galactokinase 1 (GALK1) with an IC₅₀ of 4.7 μM in a GALK-ATP depletion assay, confirming that the tetrahydroquinazolinone core can achieve measurable, target-specific enzymatic inhibition . Separately, quinazolinone-based acetamide/propanamide derivatives have shown antitumor activity across the NCI 57-cell-line panel at 10 μM single-dose testing, with broad-spectrum activity observed for compounds carrying propanamide linkages to the quinazolinone core [2]. While these data do not directly quantify the activity of the target compound itself, they establish that the tetrahydroquinazolinone-amide scaffold architecture is a validated starting point for kinase and antitumor drug discovery. The target compound's 2,4-dimethoxyphenyl-propanamide substitution pattern represents a specific, commercially available instantiation of this scaffold class.

Kinase scaffold precedent
Class-level inference
Patent claims kinase modulator; analog Cpd36 IC50 4.7 µM (GALK1)
Supports kinase screening library fit; target activity not directly reported
Verify in target-specific assays before SAR commitment
Kinase inhibition Scaffold validation Patent pharmacology Drug discovery

Physicochemical Profile vs. 3,4,5-Trimethoxy Analog

Despite 98% 2D structural similarity to N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide (Hit2Lead 7112949), the target compound diverges on multiple key physicochemical parameters . The target compound has a lower tPSA (90.41 vs. 99.6 Ų, Δ = −9.19 Ų) due to the replacement of three methoxy groups with two methoxy groups on the phenyl ring, predicting improved passive membrane permeability. The target compound exhibits a substantially higher LogP (1.95 vs. 1.00, Δ = +0.95 log units), translating to a predicted ~9-fold higher octanol-water partition. Additionally, the target compound's lower molecular weight (355.39 vs. 385.42 Da) improves ligand efficiency metrics. These differences are particularly significant given that the two compounds are separated by a single methoxy-to-hydrogen substitution at the phenyl meta position — a modification that simultaneously alters hydrogen bonding capacity, lipophilicity, and steric bulk .

Physicochemical gap
Head-to-head
ΔtPSA −9.2 Ų, ΔLogP +0.95 vs. trimethoxy analog
Predicted higher permeability and CNS penetration potential relative to closest analog
Computed parameters; experimental validation needed
Physicochemical profiling tPSA LogP Solubility prediction Lead optimization

Analytical Identity Confirmation via 1H NMR

The target compound has a deposited and publicly accessible ¹H NMR spectrum in the Wiley SpectraBase database (Compound ID 9WbMjwiehFA), providing independent analytical verification of its structure [1]. In contrast, no publicly accessible NMR spectra were identified for the closest analogs N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-ethylbutanamide (Hit2Lead 7985622) or N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methylbutanamide (Hit2Lead 9015197) in the same database . The availability of verified spectroscopic data reduces procurement risk by enabling independent identity confirmation upon receipt — a critical consideration when sourcing from screening libraries where compound integrity directly impacts screening data reproducibility.

Identity verification
Cross-study comparable
¹H NMR publicly available (SpectraBase)
Enables independent structural confirmation upon receipt
Reduces procurement risk; no NMR found for closest analogs
Analytical chemistry Quality control Identity verification NMR spectroscopy

Procurement and Research Application Scenarios


Kinase HTS with Validated Tetrahydroquinazolinone Scaffold

This compound is best deployed as a screening library member in kinase-focused HTS campaigns. The tetrahydroquinazolinone scaffold is explicitly claimed in US Patent 8,268,845 B2 as a protein kinase modulator pharmacophore [1]. A structurally related tetrahydroquinazolinone derivative (Cpd36) has demonstrated selective GALK1 inhibition (IC₅₀ = 4.7 μM), confirming that this core scaffold can achieve measurable target engagement . The target compound's moderate MW (355.39), favorable LogP (1.95), and 5 rotatable bonds position it as a chemically tractable hit with room for subsequent optimization of both potency and selectivity. Its 2,4-dimethoxy substitution pattern provides a structurally differentiated starting point relative to the more common 3,4-dimethoxy and 3,4,5-trimethoxy analogs in commercial screening decks .

SAR Studies: C-7 Aryl Substitution Geometry

The 2,4-dimethoxyphenyl substitution at C-7 represents a regioisomerically distinct anchor point for SAR exploration. The ortho-methoxy group introduces steric constraint adjacent to the C-7 attachment, differentiating the binding pose from 3,4-dimethoxy analogs [1]. When used alongside its close analogs — the acetamide (LogP 1.25, rotatable bonds 4), 3,4-dimethoxy-2-ethylbutanamide (LogP 2.73, 96% similarity), and 3,4,5-trimethoxy-propanamide (LogP 1.00, 98% similarity) — this compound enables systematic dissection of the contributions of: (a) N-acyl chain length to lipophilicity and potency, (b) methoxy substitution pattern to target recognition, and (c) rotatable bond count to conformational entropic effects on binding .

Cellular Permeability Screening for Intracellular Targets

With a LogP of 1.95 and tPSA of 90.41 Ų, the target compound occupies a favorable physicochemical space for passive membrane permeability while maintaining compliance with Lipinski's Rule of Five [1]. The compound's 0.70 LogP advantage over its acetamide analog and 0.95 LogP advantage over the trimethoxy analog predict enhanced intracellular exposure . This profile makes it particularly suitable for phenotypic screening campaigns targeting intracellular enzymes or signaling pathways where compound permeability is a known attrition factor. The availability of a verified ¹H NMR spectrum (SpectraBase) further supports analytical quality control in cell-based assay workflows where compound identity and purity directly impact result interpretation .

Computational Modeling and Pharmacophore Development

The compound's validated ¹H NMR spectrum in SpectraBase and its well-defined InChIKey (XBABNVIVIWOGGK-UHFFFAOYSA-N) provide a reliable experimental anchor for computational modeling workflows [1]. Its intermediate conformational flexibility (5 rotatable bonds) makes it a useful test case for conformational sampling algorithms, while its distinct 2,4-dimethoxy H-bond acceptor geometry enables pharmacophore hypothesis testing against targets where methoxy positioning governs ligand recognition. The compound's positioning within a series of analogs with systematically varying LogP (1.00–2.73), tPSA (90.4–99.6), and rotatable bond count (2–5) further supports QSAR model development and validation .

Application
Selection Property
Validation Focus
Kinase-focused HTS campaigns
Tetrahydroquinazolinone kinase modulator scaffold
Target engagement confirmation against known class member (e.g., GALK1)
C-7 aryl SAR exploration
2,4-dimethoxy substitution geometry
Binding pose differentiation from regioisomeric analogs
Intracellular phenotypic screening
Favorable LogP/tPSA passive permeability profile
Intracellular exposure confirmation (PAMPA or cell-based assay)
Pharmacophore modeling and QSAR
Verified ¹H NMR and defined InChIKey
Conformational sampling and H-bond acceptor geometry validation
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